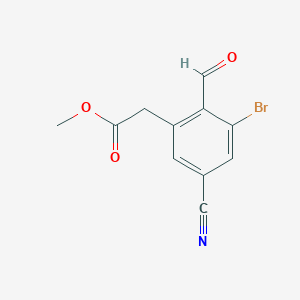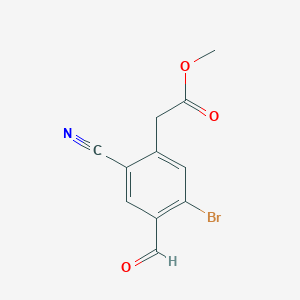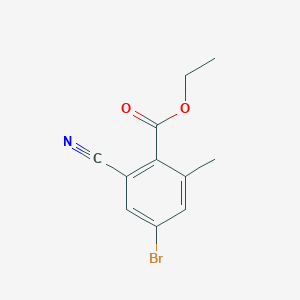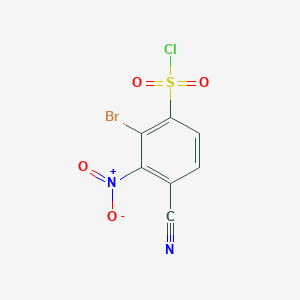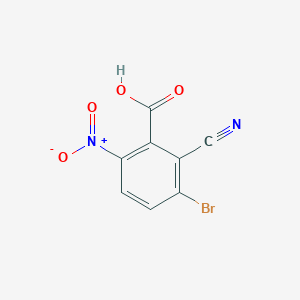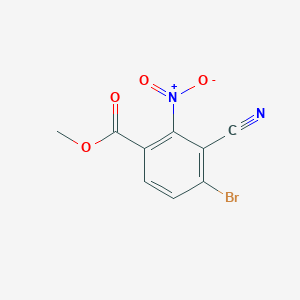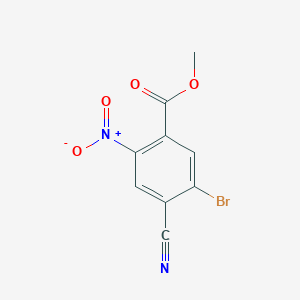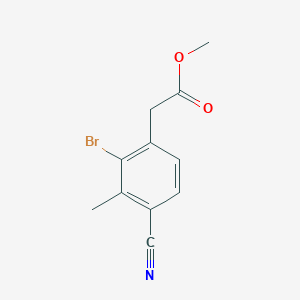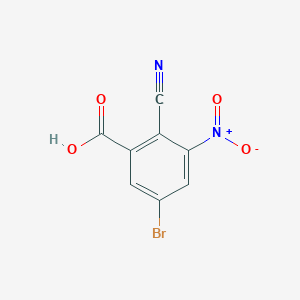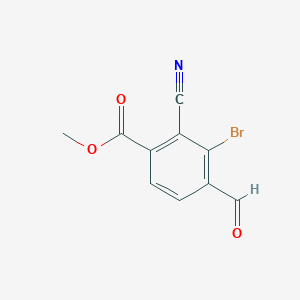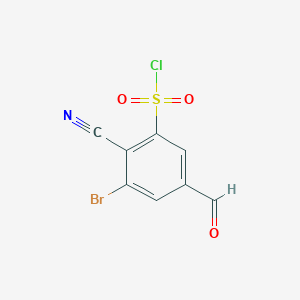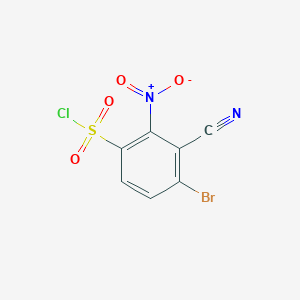
3-Amino-5-cyclopropylmethoxybenzamide
Übersicht
Beschreibung
3-Amino-5-cyclopropylmethoxybenzamide, also known as 3-Amino-5-cyclopropyl-1-methoxybenzamide, is a small molecule that has been widely studied in recent years due to its potential applications in scientific research. This molecule is a cyclic amide derived from benzoic acid, and it is a white, crystalline solid with a melting point of 215-220 degrees Celsius. It is insoluble in water, but is soluble in a variety of organic solvents. This molecule has a variety of potential applications in scientific research, including its use as a substrate for enzyme reactions and as a ligand for binding to proteins.
Wissenschaftliche Forschungsanwendungen
Inhibition of Poly(ADP-ribose) Polymerase
3-Aminobenzamide, a compound closely related to 3-Amino-5-cyclopropylmethoxybenzamide, has been widely used to study the role of poly(ADP-ribose) polymerase (PARP) in DNA repair and cell death processes. This enzyme is involved in several crucial cellular functions, including the repair of DNA damage. Inhibition of PARP by compounds like 3-aminobenzamide can lead to enhanced cytotoxicity of certain therapeutic agents, indicating a potential application in cancer therapy by sensitizing cancer cells to treatment (Moses et al., 1990; Malorni et al., 1995).
Cytoskeleton and Substrate Adhesion
Research has shown that 3-aminobenzamide can prevent apoptotic cell death induced by UV-B radiation through effects on the cytoskeleton and cell adhesion properties. This suggests a potential application in protecting cells from radiation-induced damage, which could have implications for cancer treatment and radiation protection (Malorni et al., 1995).
Modulation of Cellular Metabolism and Viability
Compounds like 3-aminobenzamide have been found to affect cellular metabolism and viability, indicating that their utility may extend beyond the inhibition of PARP to include the modulation of cellular energy pathways and the induction of cell death in specific contexts. This could be relevant for the development of new therapeutic strategies targeting metabolic pathways in cancer and other diseases (Milam & Cleaver, 1984).
Antiproliferative Activity
The antiproliferative effects of 3-aminobenzamide on carcinoma cells, as evidenced by its ability to inhibit cell growth and colony formation, underscore its potential use in cancer research. The specific targeting of the cytoskeleton by 3-aminobenzamide suggests a mechanism through which this compound could exert its antiproliferative effects, offering insights into novel cancer treatment approaches (Tiozzo et al., 1996).
Synthesis and Characterization of Novel Compounds
The study and characterization of compounds like glibenclamide in solid states contribute to the broader understanding of chemical properties and potential pharmaceutical applications of benzamide derivatives. This knowledge is crucial for the development of new drugs with improved efficacy and safety profiles (Sanz et al., 2012).
Eigenschaften
IUPAC Name |
3-amino-5-(cyclopropylmethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWQFUAVUSYFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(cyclopropylmethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



